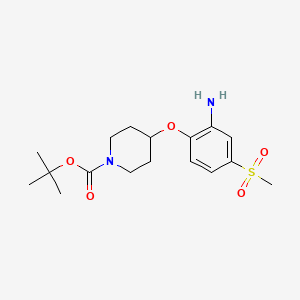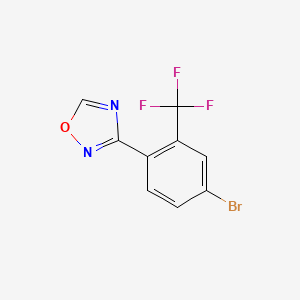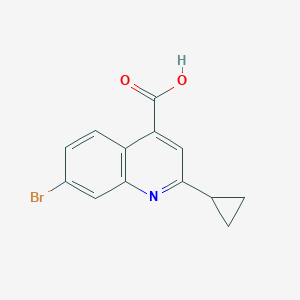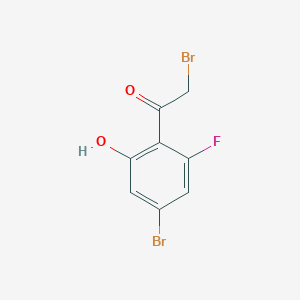![molecular formula C18H18F3NO2 B13717421 3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” is an organic compound that features a biphenyl core substituted with a tetrahydropyran-4-yloxy group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” typically involves multiple steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the trifluoromethyl group: This step can be performed using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Attachment of the tetrahydropyran-4-yloxy group: This can be done through an etherification reaction using tetrahydropyran-4-ol and an appropriate leaving group on the biphenyl core.
Amination: The final step involves introducing the amine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the biphenyl core to a cyclohexyl derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine or ether groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Methylated or cyclohexyl derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Biology
In biological research, the compound may be used as a probe to study the interactions of biphenyl derivatives with biological targets such as enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism by which “3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” exerts its effects would depend on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine: Lacks the tetrahydropyran-4-yloxy group.
3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine: Lacks the trifluoromethyl group.
3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(methyl)-[1,1’-biphenyl]-4-amine: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the tetrahydropyran-4-yloxy group and the trifluoromethyl group in “3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” makes it unique. The tetrahydropyran-4-yloxy group can enhance solubility and stability, while the trifluoromethyl group can improve lipophilicity and metabolic stability.
Propiedades
Fórmula molecular |
C18H18F3NO2 |
|---|---|
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
2-(oxan-4-yloxy)-4-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C18H18F3NO2/c19-18(20,21)14-4-1-12(2-5-14)13-3-6-16(22)17(11-13)24-15-7-9-23-10-8-15/h1-6,11,15H,7-10,22H2 |
Clave InChI |
ALMRAAHCJWVUNF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OC2=C(C=CC(=C2)C3=CC=C(C=C3)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)




![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)





